Cas no 693222-51-4 (Hymenialdisine Analogue #1)
Hymenialdisine Analogue #1 is a synthetic derivative of the natural marine sponge alkaloid hymenialdisine, designed to enhance selectivity and potency in kinase inhibition. This compound exhibits strong inhibitory activity against key kinases involved in inflammatory and proliferative pathways, making it a valuable tool for biochemical research. Its optimized structure improves stability and solubility compared to the parent compound, facilitating in vitro and cellular studies. Researchers utilize Hymenialdisine Analogue #1 to investigate signal transduction mechanisms, particularly in cancer and neurodegenerative disease models. The analogue’s well-characterized profile ensures reproducibility in experimental settings, supporting rigorous pharmacological and mechanistic studies.

Hymenialdisine Analogue #1 structure
Product name:Hymenialdisine Analogue #1
Hymenialdisine Analogue #1 化学的及び物理的性質
名前と識別子
-
- Hymenialdisine Analogue #1
- HYMENIALDISINE ANALOGUE
- Hymenialdisine Analogue 1
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidine)-3,4,5,10-2H-azepino[3,4-b]indol-1-one
- HY-112477
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- BDBM50025098
- 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- PD084730
- NCGC00387768-01
- (5Z)-5-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one
- FT-0670243
- 5-(2-amino-4-oxo-1H-imidazol-5(4H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- SMPPSGXPGZSJCP-UHFFFAOYSA-N
- Chk2-IN-1
- (Z)-5-(2-Amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one
- 5-[2-Amino-5-oxo-3,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino [3,4-b]indol-1-one
- 5-(2-Amino-5-oxo-1,5-dihydroimidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- SC-203885
- SCHEMBL3426111
- 693222-51-4
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
- AKOS040746331
- 5-[2-Amino-5-oxo-1,5-dihydro-imidazol-(4Z)-ylidene]-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one
- CHEMBL481333
- 5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-1H,2H,3H,4H-azepino[3,4-b]indol-1-one
- Chk2 Inhibitor
- 724708-21-8
- (Z)-5-(2-amino-5-oxo-1H-imidazol-4(5H)-ylidene)-2,3,4,5-tetrahydroazepino[3,4-b]indol-1(10H)-one; Chk2 Inhibitor
- Hymenialdisine, 27d
- CHEMBL332551
- BDBM50149481
- BDBM50256044
-
- インチ: InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
- InChIKey: RZEPRPGFGRQXDI-UHFFFAOYSA-N
- SMILES: C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
計算された属性
- 精确分子量: 295.10692467g/mol
- 同位素质量: 295.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 558
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- Solubility: DMSO (Slightly)
Hymenialdisine Analogue #1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1 mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3,234.00 | 2023-07-11 | ||
TRC | H998025-10mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 10mg |
$ 1694.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280808-1mg |
Hymenialdisine Analogue 1, |
693222-51-4 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | H998025-1mg |
Hymenialdisine Analogue #1 |
693222-51-4 | 1mg |
$ 224.00 | 2023-09-07 |
Hymenialdisine Analogue #1 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
693222-51-4 (Hymenialdisine Analogue #1) Related Products
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 21160-87-2(L-Glutamic acid-)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
